2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol
Description
2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol is a tertiary alcohol featuring a biphenyl core substituted with a 2-methylpropan-1-ol group at the para position of one phenyl ring. The compound’s structure combines lipophilic biphenyl moieties with a polar hydroxyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-2-(4-phenylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,12-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBFTVSXVWPZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol typically involves the reaction of 4-biphenylcarboxaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropanone.
Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropane.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl structure can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share the biphenyl backbone but differ in functional groups and substitution patterns:
Physicochemical Properties
- Solubility: The tertiary alcohol (target compound) is less polar than primary alcohols (e.g., 2-(Biphenyl-4-yl)-1-propanol) but more lipophilic than carboxylic acid derivatives (e.g., 3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic acid). The acetamide derivative exhibits moderate solubility in polar aprotic solvents due to its amide group and bulky piperidine moiety.
- Reactivity: The tertiary alcohol undergoes slower oxidation compared to primary alcohols, which are more readily oxidized to aldehydes or carboxylic acids . Carboxylic acid derivatives (e.g., 3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic acid) are prone to esterification or decarboxylation under acidic conditions .
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-yl)-2-methylpropan-1-ol , also known as Biphenyl-4-yl 2-methylpropan-1-ol , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.30 g/mol. The structure features a biphenyl moiety attached to a secondary alcohol, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. One notable area of interest is its potential as a modulator of ATP-binding cassette (ABC) transporters , which play critical roles in drug transport and multidrug resistance in cancer cells .
Antimicrobial Properties
Some studies have suggested that biphenyl derivatives exhibit antimicrobial properties. For instance, research on related compounds has shown activity against various bacterial strains, indicating that modifications to the biphenyl structure can enhance antimicrobial efficacy .
Antiparasitic Activity
Recent investigations into alkoxyamine derivatives have highlighted the potential antiparasitic effects of compounds structurally related to this compound. In particular, derivatives have demonstrated significant activity against Plasmodium falciparum and Schistosoma mansoni, with some showing IC50 values below 10 µM . This suggests that the compound could be explored further for its antimalarial and antischistosomal properties.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on biphenyl derivatives have indicated varying degrees of cytotoxic effects on mammalian cell lines. For example, some derivatives showed low selectivity indexes, suggesting that while they may effectively inhibit parasite growth, they could also affect non-cancerous cells adversely .
Case Study 1: ABC Transporter Modulation
A patent detailing modulators of ABC transporters included this compound as a candidate compound. The study focused on its ability to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux mechanisms in resistant cancer cell lines . Results showed that treatment with this compound significantly increased intracellular drug concentrations.
Case Study 2: Antimicrobial Activity
In a comparative study of biphenyl derivatives against Staphylococcus aureus, several compounds exhibited notable antimicrobial activity. The study highlighted that structural modifications could lead to enhanced potency against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
